molecular formula C6H9NO2 B1608161 Ethyl isocyanopropionate CAS No. 2920-08-3

Ethyl isocyanopropionate

Cat. No.: B1608161
CAS No.: 2920-08-3
M. Wt: 127.14 g/mol
InChI Key: OWGWPQZQJKIGCB-UHFFFAOYSA-N
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Description

Ethyl isocyanopropionate is an organic compound with the molecular formula C₆H₉NO₂. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both ester and isocyanide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isocyanopropionate can be synthesized through the reaction of ethyl chloroformate with isocyanopropane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, ensuring optimal mixing and reaction conditions. The product is then separated and purified using distillation or other separation techniques to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl isocyanopropionate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is used in the modification of biomolecules for labeling and detection purposes.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl isocyanopropionate involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds. The ester group can undergo hydrolysis or transesterification reactions, leading to the formation of different products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the molecule.

Comparison with Similar Compounds

  • Ethyl isocyanopropanoate
  • Methyl isocyanopropionate
  • Propyl isocyanopropionate

Comparison: this compound is unique due to its specific combination of ester and isocyanide functional groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its specific molecular structure allows for unique applications in various fields, distinguishing it from other isocyanide derivatives.

Properties

IUPAC Name

ethyl 3-isocyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-9-6(8)4-5-7-2/h3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGWPQZQJKIGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374527
Record name Ethyl isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2920-08-3
Record name Ethyl isocyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl isocyanopropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl isocyanopropionate
Reactant of Route 2
Ethyl isocyanopropionate
Reactant of Route 3
Ethyl isocyanopropionate
Reactant of Route 4
Ethyl isocyanopropionate
Reactant of Route 5
Reactant of Route 5
Ethyl isocyanopropionate
Reactant of Route 6
Ethyl isocyanopropionate

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